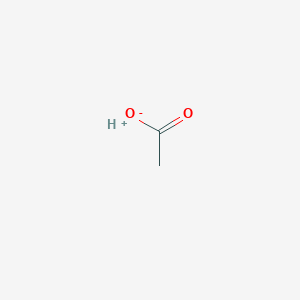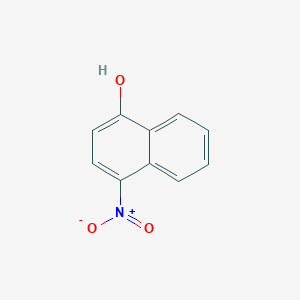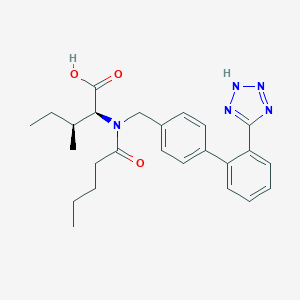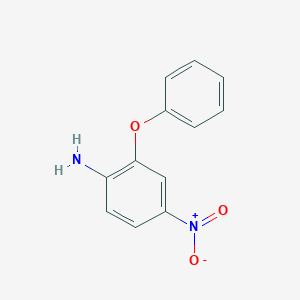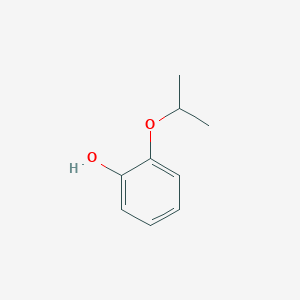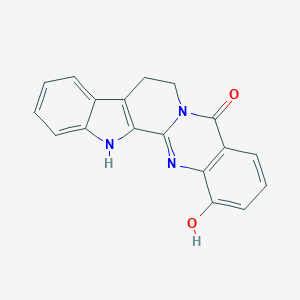
1-Hydroxyrutaecarpine
Overview
Description
1-Hydroxyrutaecarpine belongs to a class of compounds that demonstrate significant biological and chemical interest due to their complex structures and potential therapeutic benefits. While direct studies on 1-Hydroxyrutaecarpine are scarce, insights can be gleaned from research on closely related benzodiazepine derivatives, offering a window into the synthetic pathways, molecular structures, and chemical properties of similar compounds.
Synthesis Analysis
The synthesis of compounds similar to 1-Hydroxyrutaecarpine often involves intricate reaction mechanisms. For instance, benzodiazepines, which share structural motifs with 1-Hydroxyrutaecarpine, have been synthesized through one-pot, microwave-assisted solvent-free conditions, demonstrating the potential for efficient and novel synthetic approaches to complex molecules (Neochoritis et al., 2010).
Molecular Structure Analysis
Detailed molecular structure analysis, including NMR, IR, MS, and elemental analysis, provides essential insights into the chemical identity and characteristics of these compounds. This rigorous analytical approach ensures the structural integrity and supports the identification of functional groups, such as hydroxyl or amino groups, which are crucial for understanding the reactivity and interaction of molecules like 1-Hydroxyrutaecarpine (Neochoritis et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving related compounds underscore the reactivity and potential transformations 1-Hydroxyrutaecarpine might undergo. For example, the synthesis of N(4)-Hydroxy-1,4-benzodiazepines from acylnitroso-derived hetero-Diels-Alder cycloadducts highlights the versatility and reactivity of hydroxyl-containing benzodiazepines, suggesting possible synthetic routes and reactions for 1-Hydroxyrutaecarpine derivatives (Surman, Mulvihill, & Miller, 2002).
Scientific Research Applications
Antiplatelet Aggregation Activity : 1-Hydroxyrutaecarpine, along with rutaecarpine and 1-methoxyrutaecarpine, are active principles in Zanthoxylum integrifoliolum fruit. These compounds exhibit antiplatelet aggregation activity, which is significant for cardiovascular health and treatment of related disorders (Sheen et al., 1996).
Cancer Treatment : Hydroxyurea, a related compound, has been used in various cancer treatments for over 30 years. This suggests the potential for the application of 1-Hydroxyrutaecarpine in similar treatments, given ongoing research and development (Donehower, 1992).
Pharmacokinetics and Metabolism : The major metabolite of rutaecarpine in rat urine is 10-hydroxyrutaecarpine, indicating the significance of the hydroxylation process in rutaecarpine's metabolism and excretion. This could be important in understanding the pharmacokinetics of 1-Hydroxyrutaecarpine (Jan et al., 2006).
Drug Metabolism Studies : Oxidative metabolism of rutaecarpine involves multiple hepatic P450s, with CYP1A1 being the most active. This suggests that 1-Hydroxyrutaecarpine may also undergo similar metabolic pathways, which is crucial for its pharmacological application (Ueng et al., 2006).
Potential in Treating Hypothalamic Disorders : Reserpine, another related compound, effectively reduces noradrenaline concentration in the hypothalamus of cats. This hints at the potential use of 1-Hydroxyrutaecarpine in pharmacological treatment of hypothalamic disorders (Holzbauer & Vogt, 1956).
Safety And Hazards
Future Directions
Rutaecarpine, from which 1-Hydroxyrutaecarpine is derived, has shown a variety of intriguing biological properties such as anti-thrombotic, anticancer, anti-inflammatory and analgesic, anti-obesity and thermoregulatory, vasorelaxing activity, as well as effects on the cardiovascular and endocrine systems . These properties suggest potential future directions for the study and application of 1-Hydroxyrutaecarpine.
properties
IUPAC Name |
19-hydroxy-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15(20),16,18-octaen-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c22-14-7-3-5-12-15(14)20-17-16-11(8-9-21(17)18(12)23)10-4-1-2-6-13(10)19-16/h1-7,19,22H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBYAIMGJMOBLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC3=C(C2=O)C=CC=C3O)C4=C1C5=CC=CC=C5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxyrutaecarpine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



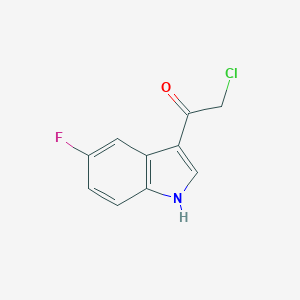


![[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B44682.png)
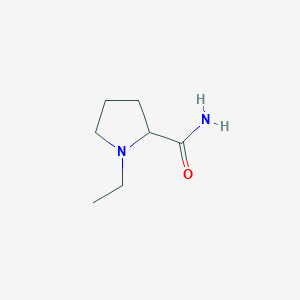

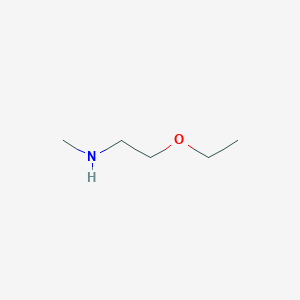
![5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B44690.png)
![1-Azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B44693.png)
